molecular formula C13H11ClN2O3 B1464802 Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate CAS No. 1086397-56-9

Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate

Cat. No. B1464802
M. Wt: 278.69 g/mol
InChI Key: JTCLKBIMGRZJPK-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate is a chemical compound . It is used for research and development purposes and is not recommended for medicinal, household or other uses .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate is C13H11ClN2O3 . This compound includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. The InChI code for this compound is 1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(6-9)19-12-8-15-7-11(14)16-12/h3-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate is a white to yellow solid . It has a molecular weight of 278.69 . The melting point of this compound is between 66-70°C . It should be stored at room temperature .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on compounds similar to Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate has explored their antioxidant capacities and reaction pathways. Studies like the one by Ilyasov et al. (2020) on the ABTS/PP decolorization assay highlight the importance of understanding the reaction pathways of antioxidants. This includes elucidating how certain antioxidants can form coupling adducts with radical species, which is crucial for developing compounds with enhanced antioxidant properties (Ilyasov et al., 2020).

Anticancer Drug Development

The search for new anticancer drugs with high tumor specificity and minimal keratinocyte toxicity has led to the synthesis and evaluation of various compounds. Sugita et al. (2017) synthesized and tested several compounds, demonstrating the potential for developing new anticancer agents with reduced side effects. This research signifies the potential application of Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate in synthesizing novel anticancer drugs (Sugita et al., 2017).

Environmental Impact and Biodegradability

The environmental fate, behavior, and biodegradability of chemical compounds are crucial research areas, as illustrated by the review on the occurrence and behavior of parabens in aquatic environments by Haman et al. (2015). This study underscores the importance of evaluating the environmental impact and biodegradability of chemical compounds, including Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate (Haman et al., 2015).

Synthesis and Applications of Derivatives

Research on chromones and their derivatives, as reviewed by Yadav et al. (2014), reveals the antioxidant potential and the importance of specific functional groups for radical scavenging activity. This suggests that modifying Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate could enhance its properties for various applications (Yadav et al., 2014).

Sterilization and Medical Devices

Ethylene oxide sterilization, reviewed by Mendes et al. (2007), is a critical process for medical devices. This highlights the potential for Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate to be investigated for sterilization processes or as a precursor in synthesizing compounds used in medical applications (Mendes et al., 2007).

Safety And Hazards

This compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

ethyl 3-(6-chloropyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(6-9)19-12-8-15-7-11(14)16-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLKBIMGRZJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695134
Record name Ethyl 3-[(6-chloropyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate

CAS RN

1086397-56-9
Record name Benzoic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086397-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(6-chloropyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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